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Compound of Interest

Compound Name: 1-Bromo-pent-2-ene

Cat. No.: B12366868 Get Quote

This technical guide provides a comprehensive overview of (E)-1-bromopent-2-ene, a valuable

reagent in organic synthesis. The document is intended for researchers, scientists, and

professionals in the field of drug development and chemical synthesis, offering detailed

information on its nomenclature, physicochemical properties, synthesis, and reactivity.

IUPAC Name and Synonyms
The compound with the chemical structure of a bromine atom attached to the first carbon of a

five-carbon chain with a trans-double bond between the second and third carbons is formally

named according to the International Union of Pure and Applied Chemistry (IUPAC)

nomenclature.

IUPAC Name: (E)-1-bromopent-2-ene[1]

This name is derived by identifying the longest carbon chain containing the principal functional

group (the double bond), which is a pentene. The positions of the bromine atom and the double

bond are indicated by locants, and the stereochemistry of the double bond is designated as (E)

for entgegen (opposite), indicating that the higher priority groups on each carbon of the double

bond are on opposite sides.

Synonyms: This compound is also known by several other names in the literature and chemical

catalogs:

(E)-1-bromo-2-pentene[2]
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(2E)-1-Bromopent-2-Ene[2]

trans-1-bromo-2-pentene[2][3]

trans-1-bromo-pent-2-ene[2]

1-bromo-trans-2-pentene[3]

2-Pentene, 1-bromo-, (2E)-[2][4]

Physicochemical Properties
A summary of the key physical and chemical properties of (E)-1-bromopent-2-ene is presented

in the table below. This data is essential for its handling, storage, and use in experimental

setups.

Property Value Reference

Molecular Formula C5H9Br [2][4]

Molecular Weight 149.03 g/mol [2]

Appearance Colorless liquid [2]

Odor Pungent [2]

Density 1.26 g/mL at 25 °C [2][4]

Boiling Point 122 °C [2][4]

Refractive Index n20/D 1.4785 [2][4]

CAS Number 7348-71-2 [2]

Synthesis of (E)-1-bromopent-2-ene
(E)-1-bromopent-2-ene is typically synthesized via the allylic bromination of (E)-pent-2-ene

using N-bromosuccinimide (NBS) as the brominating agent. This reaction proceeds via a free

radical mechanism, often initiated by light or a radical initiator.
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Experimental Protocol: Allylic Bromination of (E)-pent-2-
ene
This protocol describes a general procedure for the synthesis of (E)-1-bromopent-2-ene.

Materials:

(E)-pent-2-ene

N-bromosuccinimide (NBS)

Carbon tetrachloride (CCl4) or other suitable inert solvent

Radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide) or a UV lamp

Anhydrous sodium sulfate (Na2SO4)

Separatory funnel

Round-bottom flask

Reflux condenser

Heating mantle or oil bath

Rotary evaporator

Distillation apparatus

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

(E)-pent-2-ene in carbon tetrachloride.

Add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN) to the

solution. Alternatively, the reaction can be initiated by irradiating the mixture with a UV lamp.
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Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain the reflux for

a period of time, monitoring the reaction progress by techniques such as TLC or GC. The

reaction is typically complete when the denser NBS has been consumed and replaced by the

less dense succinimide which floats on top of the solvent.

After the reaction is complete, cool the mixture to room temperature.

Filter the mixture to remove the succinimide byproduct.

Wash the filtrate with water in a separatory funnel to remove any remaining water-soluble

impurities.

Dry the organic layer over anhydrous sodium sulfate.

Filter off the drying agent.

Remove the solvent using a rotary evaporator.

Purify the crude product by fractional distillation under reduced pressure to obtain pure (E)-1-

bromopent-2-ene.

Reaction Mechanism and Visualization
The synthesis of (E)-1-bromopent-2-ene proceeds through a radical chain mechanism. The key

steps are initiation, propagation, and termination. The propagation steps involve the formation

of a resonance-stabilized allylic radical, which can lead to the formation of isomeric products.
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Caption: Radical mechanism for the synthesis of (E)-1-bromopent-2-ene.

Reactivity and Applications in Synthesis
(E)-1-bromopent-2-ene is a versatile building block in organic synthesis due to the presence of

two reactive sites: the carbon-bromine bond and the carbon-carbon double bond. It can

participate in a variety of reactions, including nucleophilic substitutions and additions to the

double bond.

Nucleophilic Substitution Reactions
The primary bromide in (E)-1-bromopent-2-ene is susceptible to nucleophilic attack, making it a

good substrate for SN2 reactions. This allows for the introduction of a wide range of functional

groups at the C1 position.

Experimental Protocol: Example of a Nucleophilic Substitution
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A detailed experimental protocol for a specific nucleophilic substitution reaction would require a

dedicated literature search for a published procedure. However, a general workflow can be

outlined.

(E)-1-bromopent-2-ene

Reaction under controlled temperatureNucleophile (e.g., CN-, OR-, N3-)

Polar aprotic solvent (e.g., DMF, Acetone)

Aqueous workup to remove salts Extraction with an organic solvent Drying of the organic layer Purification (e.g., distillation, chromatography) Substituted product

Click to download full resolution via product page

Caption: General workflow for a nucleophilic substitution reaction.

Spectral Data for Characterization
The structure of (E)-1-bromopent-2-ene can be confirmed using various spectroscopic

techniques.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the

different protons in the molecule. The chemical shifts and coupling patterns provide valuable

information about the connectivity and stereochemistry. While a specific spectrum is not

provided in the search results, typical chemical shift regions for similar structures can be

predicted.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic

absorption bands for the C=C double bond (around 1650-1680 cm⁻¹) and the C-Br bond (in the

fingerprint region, typically below 800 cm⁻¹).

Safety Information
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(E)-1-bromopent-2-ene is a flammable liquid and can cause eye and respiratory irritation.[2] It

is important to handle this chemical in a well-ventilated fume hood and to wear appropriate

personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep

away from sources of ignition.[2] In case of contact with eyes, rinse immediately with plenty of

water and seek medical advice.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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